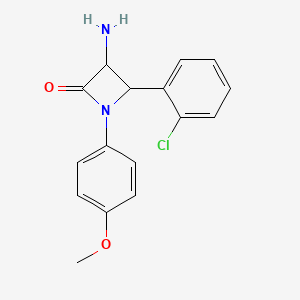![molecular formula C12H18N2O2 B14795204 2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide is a chiral amide compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxybenzyl group, and a methylpropanamide moiety. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide typically involves reductive amination. This process includes the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Commonly used reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and hydrogen gas (H2) with a palladium catalyst (Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions can be optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids, which can modulate pain and inflammation pathways . The compound’s effects are mediated through binding to active sites on target proteins, altering their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
N-(3-Methoxybenzyl)-N-methylpropanamide: Lacks the amino group, resulting in different reactivity and biological activity.
N-(3-Methoxybenzyl)-N-methylbutanamide: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
Uniqueness
(S)-2-Amino-N-(3-methoxybenzyl)-N-methylpropanamide is unique due to its chiral center and specific functional groups, which confer distinct reactivity and biological activity compared to its analogs. Its stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C12H18N2O2/c1-9(13)12(15)14(2)8-10-5-4-6-11(7-10)16-3/h4-7,9H,8,13H2,1-3H3 |
InChI 键 |
ZHRFYVVJFGTZGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(C)CC1=CC(=CC=C1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




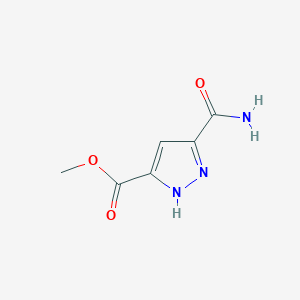

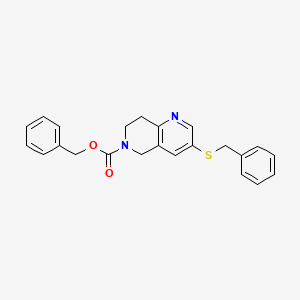
![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
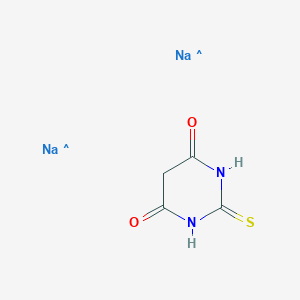
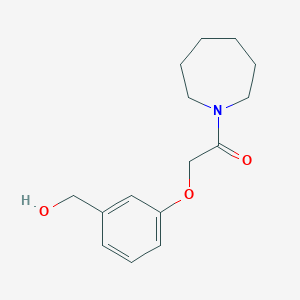
![tert-Butyl (4S)-2-amino-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14795182.png)

![(E)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B14795184.png)
![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14795192.png)
